(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
Beschreibung
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative characterized by a unique stereochemical configuration (Z-isomer), a cyano group at the C2 position, and substituted aromatic moieties. Its structural complexity includes a 3,4-dichlorobenzyl group at the thiazolidinone ring’s 5-position and a 3-methoxyphenyl group at the 3-position. These substitutions likely influence its biological activity, particularly in hypoglycemic or antimicrobial contexts, as seen in structurally related thiazolidinones .
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c1-25-19(27)15(11-24)21-26(13-4-3-5-14(10-13)29-2)20(28)18(30-21)9-12-6-7-16(22)17(23)8-12/h3-8,10,18H,9H2,1-2H3,(H,25,27)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXPHWXRBQZUQR-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidine derivative that has garnered attention in recent research due to its potential biological activities, particularly in anticancer and antibacterial applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological properties. The structural elements include:
- Thiazolidine core : Contributes to the compound's biological activity.
- Substituents : The presence of 3,4-dichlorobenzyl and 3-methoxyphenyl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have reported promising anticancer properties for thiazolidine derivatives, including the compound .
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
- Cytotoxicity Assays : The MTT assay was employed to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50%. Results showed that compounds similar to this compound exhibited IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 0.60 |
| Compound B | MCF-7 | 4.70 |
The anticancer activity is attributed to multiple mechanisms:
- Inhibition of Angiogenesis : Compounds have been shown to inhibit VEGFR-2, crucial for tumor blood supply .
- Induction of Apoptosis : Thiazolidine derivatives can trigger apoptosis in cancer cells through intrinsic and extrinsic pathways .
Antibacterial Activity
Thiazolidine derivatives also demonstrate significant antibacterial properties.
Minimum Inhibitory Concentration (MIC)
The antibacterial activity was evaluated using the broth dilution method against various strains of bacteria. Notably, some derivatives showed MIC values as low as 0.49 mg/L against Gram-positive strains, indicating potent antibacterial effects .
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound C | Micrococcus luteus | 0.49 |
| Compound D | Bacillus subtilis | 0.49 |
Structure–Activity Relationship (SAR)
The SAR analysis suggested that the presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial potency. The interaction between the thiazolidine core and bacterial targets was also highlighted in docking studies, indicating favorable binding interactions with active site residues .
Antifungal Activity
Emerging research has indicated potential antifungal properties for thiazolidine derivatives. For instance, compounds derived from similar scaffolds demonstrated effective fungicidal activity against specific phytopathogenic fungi with EC50 values around 0.85 µg/mL .
Study 1: Anticancer Efficacy
A study evaluated a series of thiazolidine derivatives for their anticancer efficacy in vitro. Among them, the compound with similar structural features to this compound exhibited significant cytotoxicity against HeLa cells with IC50 values comparable to standard chemotherapeutics like cisplatin .
Study 2: Antibacterial Screening
In another investigation focusing on antibacterial activity, several thiazolidine derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed superior activity compared to traditional antibiotics such as oxacillin and cefuroxime .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research indicates that derivatives of thiazolidinones, including compounds similar to (Z)-2-cyano-2-(5-(3-(4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide), exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can modulate cytokine production and reduce inflammation markers in macrophage cultures. For instance, a related compound was shown to significantly reduce the levels of nitric oxide and pro-inflammatory cytokines (IL-1β and TNFα) in stimulated cells .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In silico studies suggest that it may interact with key molecular targets involved in cancer cell proliferation. A related study showed that thiazolidinone derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating that (Z)-2-cyano-2-(5-(3-(4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide) could be a candidate for further development in cancer therapy .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of thiazolidinone derivatives, researchers treated macrophage cultures with varying concentrations of a related compound. The results indicated a dose-dependent reduction in IL-1β and TNFα levels, with significant effects observed at concentrations as low as 25 µM. Additionally, in vivo models demonstrated reduced paw edema in CFA-induced inflammation models, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer activity of thiazolidinone derivatives against breast cancer cell lines. The compounds were subjected to MTT assays to assess cell viability. Results showed that specific derivatives led to over 70% inhibition of cell growth at concentrations below 10 µM, indicating strong potential for development as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anti-inflammatory | Thiazolidinone A | 25 | Reduction in IL-1β and TNFα |
| Anticancer | Thiazolidinone B | <10 | >70% inhibition of cell growth |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with analogs from the provided evidence and broader literature.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The 3,4-dichlorobenzyl group in the target compound may enhance lipophilicity and binding affinity to microbial enzymes or insulin receptors compared to coumarin-based analogs .
Biological Activity: Unlike the coumarin-linked acetamides (), the target compound lacks a chromen-7-yloxy group, which may reduce phototoxicity risks but limit broad-spectrum antimicrobial efficacy . Compared to 2,4-dioxothiazolidinones (), the 4-oxothiazolidinone core in the target compound may exhibit weaker PPAR-γ agonism but stronger antimicrobial effects due to halogenated substituents .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step routes similar to (ZnCl₂-catalyzed cyclization) but requires precise control of stereochemistry at the Z-configuration .
Research Findings and Limitations
- Hypoglycemic Potential: While highlights PPAR-γ activation in dioxothiazolidinones, the target compound’s dichlorobenzyl and cyano groups may redirect activity toward alternative pathways (e.g., AMPK) .
- Antimicrobial Efficacy: The 3,4-dichloro substitution aligns with trends in quinolone antibiotics, suggesting potent Gram-negative activity, though direct evidence is lacking .
- Toxicity Concerns : The absence of coumarin or dioxo groups may reduce hepatotoxicity risks compared to analogs in and , but in vivo studies are needed .
Q & A
Q. What are the common synthetic routes for preparing (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Substitution reactions : Alkaline conditions for introducing aryl ethers (e.g., 3,4-dichlorobenzyl or 3-methoxyphenyl groups) via nucleophilic substitution .
- Cyclization : Formation of the thiazolidinone core using concentrated sulfuric acid or similar agents to promote ring closure .
- Condensation : Use of condensing agents (e.g., DCC or EDCI) to link cyanoacetamide derivatives to the thiazolidinone scaffold .
- Example: A similar compound, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide, was synthesized by refluxing chloroacetyl chloride with an amine precursor in triethylamine .
Q. How is the Z-configuration of the compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to unambiguously determine the Z-configuration. For example, co-crystals of analogous compounds were analyzed using SHELXL and ORTEP-III software to refine anisotropic displacement parameters .
- NMR spectroscopy : Coupling constants (J values) between protons on double bonds (e.g., thiazolidinone C=CH) can indicate stereochemistry. For instance, J values of 7.80 Hz in ¹H NMR were critical for confirming configuration in related structures .
Q. What spectroscopic methods are typically employed to characterize this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, methoxy groups appear as singlets near δ 3.8 ppm, while aromatic protons show multiplet patterns between δ 6.9–7.9 ppm .
- Mass spectrometry (MS) : Confirms molecular weight via peaks such as [M+H]⁺ or [M+Na]⁺. High-resolution MS (HRMS) is preferred for exact mass validation .
Q. What initial pharmacological screening approaches are used to evaluate its bioactivity?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., α-glucosidase for hypoglycemic activity) or receptor-binding studies using fluorescence polarization .
- In vivo models : Acute toxicity studies in Wistar mice (e.g., monitoring mortality, organ weight changes) and glucose tolerance tests for metabolic activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Parameter tuning : Adjust reaction time (e.g., 24-hour sulfuric acid treatment for cyclization ), temperature (reflux vs. room temperature), and stoichiometry (excess chloroacetyl chloride to drive condensation ).
- Catalyst screening : Use Lewis acids (e.g., Al₂O₃) to enhance condensation efficiency, as demonstrated in glycoside-linked acetamide synthesis .
- Byproduct management : Co-crystallization techniques (e.g., isolating intermediates with co-solvents) can reduce impurities .
Q. What strategies are effective in resolving structural ambiguities arising from crystallographic data?
- Methodological Answer :
- Multi-software validation : Refine structures using SHELXL and cross-validate with WinGX/ORTEP for graphical representation of thermal ellipsoids .
- Twinned data refinement : For challenging crystals, SHELXL’s twin-law functions can model overlapping lattices .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O) to confirm molecular packing and correct atom assignments .
Q. How are in vivo pharmacokinetic properties assessed for such compounds?
- Methodological Answer :
- Animal models : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals .
- Analytical techniques : Use HPLC-MS to quantify compound levels. For example, a C18 column with acetonitrile/water mobile phase and MS detection in positive ion mode .
- Toxicity profiling : Monitor liver/kidney function markers (e.g., ALT, creatinine) and histopathological changes .
Q. What computational methods assist in predicting the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., PPARγ for antidiabetic activity). Validate with free-energy perturbation (FEP) calculations .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
